molecular formula C15H21N3O3S B2404497 N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 1396576-34-3

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2404497
CAS No.: 1396576-34-3
M. Wt: 323.41
InChI Key: MZSRXEMZBSGBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a cyclopropane ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives . The isonicotinoyl group is introduced via acylation reactions, and the cyclopropane ring is formed through cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopropanesulfonamide is unique due to its combination of a piperidine ring, a cyclopropane ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c19-15(13-3-7-16-8-4-13)18-9-5-12(6-10-18)11-17-22(20,21)14-1-2-14/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSRXEMZBSGBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.